molecular formula C18H21N3O2 B12263372 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B12263372
M. Wt: 311.4 g/mol
InChI Key: GYEDIJVLZYOACB-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a benzodioxin moiety, and a pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halides and nucleophiles are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine apart is its unique combination of functional groups, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C18H21N3O2/c1-12-9-17(20-18(19-12)14-4-5-14)21(2)11-13-3-6-15-16(10-13)23-8-7-22-15/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3

InChI Key

GYEDIJVLZYOACB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N(C)CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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